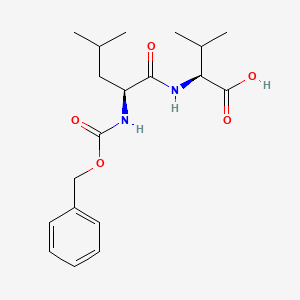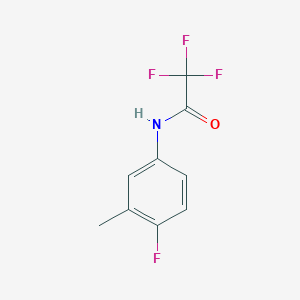
Z-Leu-val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Leu-val-OH, also known as (2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoyl]amino]-4-methylpentanoic acid, is a dipeptide derivative. It is composed of leucine and valine, two essential amino acids, linked by a peptide bond. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-val-OH typically involves the coupling of N-CBZ-valine methyl ester with leucine. One common method includes dissolving the peptide in a mixture of tetrahydrofuran and water, followed by the addition of lithium hydroxide monohydrate at 0°C. The mixture is then stirred at room temperature overnight. The organic layer is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated to yield the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, forming corresponding oxidized products.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted derivatives where the benzyloxy group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Z-Leu-val-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide bond formation and stability.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial or anticancer properties.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques such as mass spectrometry.
Mecanismo De Acción
The mechanism of action of Z-Leu-val-OH involves its interaction with specific molecular targets, primarily through its peptide bond. It can act as a substrate for proteolytic enzymes, leading to the formation of smaller peptide fragments. These fragments can then interact with various signaling pathways, such as the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) pathway, influencing cellular processes like protein synthesis and metabolism .
Comparación Con Compuestos Similares
Z-Leu-leu-OH: Another dipeptide derivative with similar properties but different amino acid composition.
Z-Val-leu-OH: Similar structure but with valine and leucine in reversed positions.
Z-Leu-ile-OH: Contains isoleucine instead of valine.
Uniqueness: Z-Leu-val-OH is unique due to its specific combination of leucine and valine, which imparts distinct physicochemical properties and biological activities. Its stability and reactivity make it a valuable compound in peptide synthesis and research.
By understanding the detailed aspects of this compound, researchers can better utilize this compound in various scientific and industrial applications.
Propiedades
Número CAS |
7801-70-9 |
|---|---|
Fórmula molecular |
C19H28N2O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C19H28N2O5/c1-12(2)10-15(17(22)21-16(13(3)4)18(23)24)20-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,25)(H,21,22)(H,23,24) |
Clave InChI |
MUJSLBXYEJRINU-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES canónico |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3(2H)-Isothiazolone, 2-[4-(trifluoromethoxy)phenyl]-](/img/structure/B8589166.png)




![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B8589196.png)

![tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate](/img/structure/B8589211.png)
![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B8589225.png)
![1-(4H-[1,2,4]Triazol-3-yl)-cyclopropylamine](/img/structure/B8589236.png)

![(2S)-N-[3-(Trifluoromethyl)-4-cyanophenyl]-2-methyloxirane-2alpha-carboxamide](/img/structure/B8589257.png)
![N-[2-Fluoro-3-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8589264.png)
